Antimony(III) propoxide

Molecular Association Cryoscopy Alkoxide Reactivity

Antimony(III) propoxide (CAS 4292-34-6), systematically referred to as tripropoxystibine or Sb(O-nPr)₃, is a homoleptic antimony(III) alkoxide that exists as a moisture-sensitive liquid at ambient temperature. It belongs to a broader class of antimony(III) alkoxides—including its ethoxide, isopropoxide, and n-butoxide congeners—extensively utilized as molecular precursors for chemical vapor deposition (CVD), sol–gel processing, and the synthesis of antimony-containing oxide ceramics.

Molecular Formula C9H21O3Sb
Molecular Weight 299.02 g/mol
CAS No. 4292-34-6
Cat. No. B12061449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(III) propoxide
CAS4292-34-6
Molecular FormulaC9H21O3Sb
Molecular Weight299.02 g/mol
Structural Identifiers
SMILESCCCO[Sb](OCCC)OCCC
InChIInChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3
InChIKeyCQOXUSHAXLMSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony(III) Propoxide Procurement: A Liquid Alkoxide Precursor for Antimony Oxide Thin Films and Proton-Conductive Materials


Antimony(III) propoxide (CAS 4292-34-6), systematically referred to as tripropoxystibine or Sb(O-nPr)₃, is a homoleptic antimony(III) alkoxide that exists as a moisture-sensitive liquid at ambient temperature [1]. It belongs to a broader class of antimony(III) alkoxides—including its ethoxide, isopropoxide, and n-butoxide congeners—extensively utilized as molecular precursors for chemical vapor deposition (CVD), sol–gel processing, and the synthesis of antimony-containing oxide ceramics [2]. Its primary reported utility lies in the fabrication of amorphous antimonic acid films and powders for electrical conductivity and morphology studies, as well as in the sol–gel synthesis of complex antimony oxides .

Sol-gel Precursor for Sb oxide films and ceramics
CVD/ALD Intermediate volatility for vapor delivery
Proton conductors Direct antimonic acid film formation
Co-precursor Compatible alkoxide for LiSbO₃ and complex oxides

Why Antimony(III) Propoxide Cannot Be Simply Replaced by Other Antimony Alkoxides in Critical Applications


Within the antimony(III) alkoxide series, the alkyl chain length and degree of branching critically modulate molecular association, volatility, and hydrolysis kinetics, rendering these compounds non-interchangeable for precision synthesis. Cryoscopic measurements have established that tri-n-propoxyantimony (Sb(O-nPr)₃) exists in a partially associated state in cyclohexane solution, whereas its branched isomer, triisopropoxyantimony (Sb(O-iPr)₃), remains strictly monomeric under identical conditions [1]. This difference in aggregation behavior directly influences precursor solubility, diffusion, and the nanostructure of the resulting oxide phase during sol–gel processing. Furthermore, the boiling point of Sb(O-nPr)₃ (83–85 °C at 1 mmHg) positions it in a volatility window that is distinct from the more volatile ethoxide (95 °C at 11 mmHg) and the less volatile n-butoxide (133 °C at 0.4 mmHg), dictating optimal vapor delivery temperatures in CVD . A generic procurement decision based solely on antimony content or alkoxide functionality therefore risks compromising film morphology, phase purity, and electrical performance.

Molecular association differs
Sb(O-nPr)₃ is partially associated in solution; the isopropoxide analog remains monomeric. This alters hydrolysis kinetics and may shift sol-gel network evolution.
Volatility window mismatch
Boiling point is intermediate among common Sb alkoxides. Substituting ethoxide (more volatile) or n-butoxide (less volatile) may require recalibration of CVD source temperature and delivery.
Co-precursor compatibility
Ligand length influences hydrolysis rate matching. Using a mismatched alkoxide with a co-precursor (e.g., Li alkoxide) may risk phase segregation in multi-metal oxide synthesis.

Quantitative Evidence for Selecting Antimony(III) Propoxide Over Close Analogs


Oligomeric State in Solution: Tripropoxyantimony is Associated, Triisopropoxyantimony is Monomeric

The aggregation state of an alkoxide precursor in solution directly affects its hydrolysis and condensation rates. Cryoscopic measurements in cyclohexane demonstrate that tripropoxyantimony is partially associated, in contrast to the monomeric behavior of triisopropoxyantimony [1]. This provides a clear, quantifiable structural distinction that enables a user to select the n-propoxide derivative when a higher degree of pre-organization or controlled oligomerization is desired for sol–gel network formation.

Association state
Head-to-head
Partially associated (degree >1) vs. monomeric Sb(O-iPr)₃
Supports controlled aggregation in sol-gel processing.
Cryoscopy in cyclohexane; oligomeric state may influence oxide particle morphology.
Molecular Association Cryoscopy Alkoxide Reactivity Sol-Gel Chemistry

Proton Conductivity Enhancement: Antimonic Acid Films from Sb(O-nPr)₃ Outperform Conventional Powder Slurries

When antimony(III) propoxide is used as the sole molecular precursor for the direct formation of an antimonic acid film via reaction with hydrogen peroxide, the resulting film exhibits a proton conductivity that is approximately one order of magnitude (about a factor of 10) higher than that of a conventionally prepared slurry-coated film made from commercially available cubic antimonic acid powder [1]. This demonstrates that the molecular-level homogeneity achieved with the propoxide precursor translates to a functionally superior proton-conducting solid electrolyte, an advantage that cannot be realized with pre-formed particulate antimonic acid sources.

Proton conductivity
Direct comparison
~10× higher vs. slurry-coated film
Supports proton-conductor film development.
Film from Sb(O-nPr)₃ + H₂O₂; dried at RT on alumina. Verify across processing conditions.
Proton Conductor Antimonic Acid Humidity Sensor Fuel Cell

Volatility Window: Boiling Point of Sb(O-nPr)₃ is Intermediate Among Common Antimony Alkoxides

Effective vapor-phase delivery of a CVD precursor requires a boiling point that is low enough to generate sufficient vapor pressure at moderate source temperatures, yet high enough to avoid premature decomposition or condensation in delivery lines. Antimony(III) propoxide exhibits a boiling point of 83–85 °C at 1 mmHg [1]. This places it in a volatility regime that is intermediate between the more volatile ethoxide (95 °C at 11 mmHg) and the less volatile n-butoxide (133 °C at 0.4 mmHg), and substantially less volatile than the isopropoxide congener (53–54 °C at 0.25 mmHg) [2]. This intermediate volatility can simplify bubbler temperature control and reduce the risk of vapor-phase oligomerization compared to the more volatile ethoxide.

Volatility (bp)
Cross-study comparable
83–85 °C at 1 mmHg (intermediate among Sb alkoxides)
Supports vapor delivery with balanced volatility.
Comparison pressures differ; confirm boiling point under intended CVD conditions.
Chemical Vapor Deposition Volatility Precursor Delivery MOCVD

Single-Phase LiSbO₃ Synthesis: Sb(O-nPr)₃ Enables Sol–Gel Route to Complex Antimony Oxides at 500 °C

A mixed alkoxide solution comprising antimony n-propoxide and lithium n-propoxide, when refluxed, hydrolyzed, dried, and calcined, yields single-phase LiSbO₃ powder at temperatures above 500 °C in air, as confirmed by XRD [1]. The as-precipitated powder begins to crystallize at 420 °C. This demonstrates the utility of Sb(O-nPr)₃ as a compatible co-precursor in dual-alkoxide sol–gel formulations, enabling lower-temperature synthesis of phase-pure complex oxides compared to solid-state routes. While no direct head-to-head comparison with other antimony alkoxides is provided in this study, the successful use of the n-propoxide ligand set is critical because the hydrolysis rates must be matched with the lithium co-precursor to avoid phase segregation.

LiSbO₃ synthesis
Supporting evidence
Single-phase LiSbO₃ at ≥500 °C via dual-alkoxide sol-gel
Enables compatible co-precursor synthesis.
No alkoxide-to-alkoxide comparison; hydrolysis matched with Li n-propoxide.
Li-Ion Conductor Monoclinic Antimonic Acid Sol-Gel Processing Ceramic Powder

High-Value Application Scenarios Where Antimony(III) Propoxide Provides a Verifiable Advantage


Fabrication of High-Proton-Conductivity Antimonic Acid Films for Humidity Sensors and Fuel Cells

When the application demands a solid proton-conducting electrolyte with maximized conductivity, antimony(III) propoxide is the demonstrated precursor of choice. Direct reaction of Sb(O-nPr)₃ with hydrogen peroxide yields an antimonic acid film that exhibits approximately tenfold higher proton conductivity compared to films prepared from commercially available cubic antimonic acid powders [1]. This molecular-precursor approach bypasses the grain-boundary limitations inherent in particulate-based film formation, making it directly relevant to the development of high-performance humidity sensors, hydrogen sensors, and hydrogen fuel cell electrolytes.

Sol–Gel Synthesis of Phase-Pure Lithium Antimonate (LiSbO₃) for Li-Ion Conductors

Researchers synthesizing LiSbO₃—a precursor to monoclinic antimonic acid—should select antimony n-propoxide because it has been explicitly demonstrated to form a compatible mixed-alkoxide system with lithium n-propoxide. This enables a homogeneous sol–gel process that yields single-phase LiSbO₃ upon calcination at 500 °C, as confirmed by X-ray diffraction [1]. The matching of n-propoxide ligands on both metal centers ensures uniform hydrolysis and condensation, avoiding the phase separation that can occur when alkoxides with mismatched reactivities are combined.

CVD and Sol–Gel Processes Requiring Controlled Precursor Oligomerization

For deposition methodologies where the degree of molecular association in the precursor influences film nanostructure, Sb(O-nPr)₃ offers a defined intermediate aggregation state. Unlike the strictly monomeric Sb(O-iPr)₃, tri-n-propoxyantimony is partially associated in solution [1]. This property can be exploited to promote the formation of extended metal–oxygen networks during hydrolytic polycondensation, potentially leading to denser or differently structured oxide films compared to those derived from monomeric alkoxide precursors.

Vapor-Phase Deposition with Intermediate Thermal Budget Requirements

When designing a CVD or ALD process where the precursor source temperature must be maintained within a moderate range—high enough to avoid condensation but low enough to avoid thermal decomposition—antimony(III) propoxide presents a practical boiling point of 83–85 °C at 1 mmHg [1]. This intermediate volatility fills the gap between the highly volatile ethoxide and isopropoxide and the substantially less volatile n-butoxide [2], offering process engineers a wider operational window for bubbler-based vapor delivery systems.

Application
Selection Property
Validation Focus
Proton-conducting antimonic acid films (humidity sensors, fuel cells)
Precursor-based film homogeneity vs. powder-derived films
Proton conductivity endpoint comparison; film microstructure evaluation
LiSbO₃ synthesis for Li-ion conductors
Alkoxide co-precursor compatibility
Phase purity and crystallization behavior at reduced thermal budget
Controlled oligomerization in sol-gel / CVD
Molecular association state of the precursor
Oligomerization degree influence on film nanostructure and density
CVD/ALD with intermediate thermal budget
Precursor volatility and boiling point
Vapor delivery temperature window and stability assessment
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